4-methyl-N-((1-methylpiperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[(1-methylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-8-10(17-14-13-8)11(16)12-7-9-3-5-15(2)6-4-9/h9H,3-7H2,1-2H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNAQPUEYRMJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((1-methylpiperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 1-methylpiperidin-4-ylmethylamine under suitable conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Amide Bond Formation and Modification
The carboxamide group at position 5 of the thiadiazole ring participates in reactions typical of secondary amides:
Key Insight : The carboxamide’s electron-withdrawing nature enhances the electrophilicity of the thiadiazole ring, facilitating nucleophilic aromatic substitution (NAS) at adjacent positions .
Thiadiazole Ring Functionalization
The 1,2,3-thiadiazole core undergoes reactions at sulfur and nitrogen atoms:
Structural Note : The methyl group at position 4 stabilizes the ring against electrophilic attack but may direct substituents to position 2 .
Piperidine Side-Chain Reactions
The (1-methylpiperidin-4-yl)methyl group introduces tertiary amine reactivity:
Mechanistic Consideration : Steric hindrance from the piperidine ring may slow reactions at the methylene bridge.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Yield Optimization : Ligand choice (e.g., Xantphos vs. SPhos) critically impacts coupling efficiency .
Biological Derivatization
The compound’s anticancer potential drives studies on prodrug synthesis:
SAR Insight : Ether or morpholine substituents on the thiadiazole improve pharmacokinetics but may reduce potency .
Degradation Pathways
Stability studies reveal susceptibility to:
Scientific Research Applications
Antidiabetic Properties
Recent studies have highlighted the potential of thiadiazole derivatives in managing diabetes. Specifically, compounds related to 4-methyl-N-((1-methylpiperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide have been investigated for their ability to inhibit α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. In vitro studies demonstrated that these compounds could effectively reduce glucose absorption, making them promising candidates for antidiabetic drug development .
Neuropharmacological Effects
The piperidine moiety in the compound suggests potential neuropharmacological applications. Research indicates that derivatives of this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders . For instance, compounds designed to target serotonin receptors have shown promise in treating conditions such as depression and anxiety.
Crop Protection Agents
Thiadiazole compounds are recognized for their efficacy as agrochemicals. The specific compound has been studied for its insecticidal and fungicidal properties. Patents indicate that 1,2,3-thiadiazole derivatives exhibit significant activity against various pests and pathogens affecting crops . These compounds can be utilized to develop environmentally friendly pesticides that minimize harm to non-target organisms while effectively controlling agricultural pests.
Herbicide Development
In addition to insecticides and fungicides, thiadiazole derivatives like this compound are being explored as herbicides. Their unique chemical structure allows for selective action against undesirable plant species while promoting the growth of crops . This application is particularly relevant in sustainable agriculture practices.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of thiadiazole compounds in both medicinal and agricultural contexts. Studies have shown that modifications to the thiadiazole ring and piperidine moiety can significantly enhance biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on thiadiazole | Increased insecticidal potency |
| Alteration of piperidine | Enhanced neuropharmacological effects |
| Variations in carboxamide | Improved antidiabetic properties |
These findings underscore the importance of chemical modifications in developing more effective compounds.
Case Studies and Research Findings
A comprehensive review of literature reveals several key studies:
- Antidiabetic Drug Development : A study published in ACS Medicinal Chemistry highlighted the synthesis and evaluation of thiadiazole derivatives as α-glucosidase inhibitors, demonstrating significant potential for diabetes management .
- Neuropharmacology : Research published in Pharmaceuticals investigated the interaction of piperidine-based thiadiazoles with serotonin receptors, suggesting possible applications in treating mood disorders .
- Agricultural Efficacy : A patent application detailed the effectiveness of 1,2,3-thiadiazole carboxamide derivatives as crop protection agents against fungal pathogens and pests .
Mechanism of Action
The mechanism of action of 4-methyl-N-((1-methylpiperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison
Table 2: Spectroscopic Data
| Compound | IR (cm⁻¹) | HRMS [M+H]⁺ | Reference |
|---|---|---|---|
| Oxadiazole-Pyrazole | 1649 (C=O), 1522 (C=N) | 433.1227 (Found) |
Research Findings and Implications
- Bioactivity Trends : Thiadiazole derivatives with carboxamide groups (e.g., Paulrasu’s compounds) show broader bioactivity than thiazole or oxadiazole analogs, likely due to enhanced hydrogen-bonding capacity .
- Metabolic Stability : The trifluoromethyl group in oxadiazole-pyrazole derivatives improves metabolic stability, while piperidine substituents may enhance CNS penetration in the target compound .
- Synthesis Methods : Amine coupling reactions (used in thiazole-carboxamides ) are likely applicable to the target compound’s synthesis, enabling scalable production.
Biological Activity
4-methyl-N-((1-methylpiperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological properties of this specific compound, including its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHNS
- Molecular Weight : 240.34 g/mol
- CAS Number : Not specifically listed in the sources but related compounds are documented.
Biological Activity Overview
-
Anticancer Properties :
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that various thiadiazole compounds can inhibit cell proliferation in human cancer cell lines such as breast carcinoma (T47D) and colon carcinoma (HT-29) . The mechanism often involves the induction of apoptosis through caspase activation and disruption of tubulin polymerization . -
Antimicrobial Activity :
Thiadiazole derivatives have demonstrated antibacterial and antifungal properties. The presence of the thiadiazole ring enhances their interaction with microbial enzymes, leading to effective inhibition of growth in various pathogens . -
CNS Effects :
Some studies suggest that 1,3,4-thiadiazoles may possess neuroprotective effects and exhibit anticonvulsant activity. This is attributed to their ability to modulate neurotransmitter systems and influence ion channel activity .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiadiazoles interact with various enzymes such as carbonic anhydrase and phosphodiesterases, which play crucial roles in cellular signaling and metabolic pathways .
- Apoptosis Induction : The compound may trigger apoptosis through mitochondrial pathways by releasing cytochrome c and activating caspases .
Case Studies
Several studies have investigated the biological activity of thiadiazole derivatives:
Q & A
Q. What are the key synthetic routes and optimal reaction conditions for synthesizing 4-methyl-N-((1-methylpiperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide?
The synthesis involves:
- Thiadiazole core formation : Cyclization of precursors using reagents like phosphorus oxychloride ().
- Piperidine functionalization : Alkylation or coupling reactions under reflux in polar aprotic solvents (e.g., dimethylformamide) ().
- Carboxamide linkage : Amide bond formation via activation with carbodiimides or mixed anhydrides (). Optimal yields (70–85%) require precise temperature control (60–80°C) and TLC monitoring ().
Q. Which spectroscopic and analytical methods are most reliable for structural confirmation?
- NMR spectroscopy : H and C NMR verify piperidine methyl groups ( ppm) and thiadiazole ring protons ( ppm) ( ).
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 325.1) ( ).
- IR spectroscopy : Carboxamide C=O stretch (~1650 cm) and thiadiazole C-S absorption (~680 cm) ().
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to bioactive thiadiazoles ().
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) ().
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) ().
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production without compromising purity?
- Ultrasound-assisted synthesis : Reduces reaction time by 40% and increases yield to >90% via enhanced mixing ().
- Flow chemistry : Continuous-flow reactors optimize temperature/pressure control, minimizing side products ().
- Chromatographic purification : Use preparative HPLC with C18 columns and isocratic elution (MeCN:HO, 70:30) ().
Q. What structural modifications enhance target selectivity in thiadiazole derivatives?
- Piperidine substitution : Replace 1-methyl with bulkier groups (e.g., cyclopropyl) to modulate steric hindrance ().
- Thiadiazole ring functionalization : Introduce electron-withdrawing groups (e.g., -CF) to improve binding affinity ( ).
- Carboxamide linker optimization : Replace with sulfonamide for enhanced metabolic stability ( ).
Table 1 : Structure-Activity Relationship (SAR) Insights
| Modification | Biological Impact | Reference |
|---|---|---|
| Piperidine methylation | Increases CNS penetration | |
| Thiadiazole fluorination | Enhances antimicrobial activity | |
| Carboxamide → sulfonamide | Improves pharmacokinetics |
Q. How should researchers resolve contradictory data in bioactivity studies?
- Dose-response validation : Replicate assays across multiple concentrations (IC curves) to rule out false positives ().
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding ().
- Crystallographic studies : Solve X-ray structures of compound-target complexes to validate binding modes ().
Q. What mechanistic hypotheses explain the compound’s activity against enzyme targets?
- Competitive inhibition : Thiadiazole mimics ATP’s adenine moiety in kinase binding pockets ().
- Allosteric modulation : Piperidine methyl groups induce conformational changes in GPCRs ().
- Reactive oxygen species (ROS) induction : Thiadiazole-mediated redox cycling disrupts mitochondrial function ().
Methodological Guidelines
- Experimental design : Use DoE (Design of Experiments) for reaction optimization (e.g., varying solvent polarity and catalyst loading) ().
- Data contradiction analysis : Apply multivariate statistical models to distinguish assay artifacts from true bioactivity ().
- Safety protocols : Handle phosphorus oxychloride and DMF in fume hoods due to toxicity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
